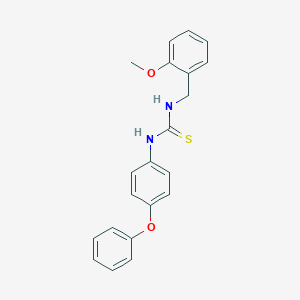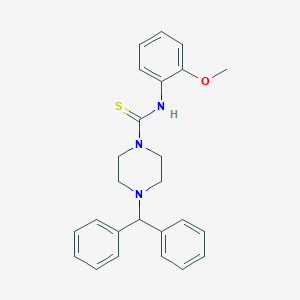![molecular formula C22H14ClIN2O2 B215892 (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one](/img/structure/B215892.png)
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research. It is a member of the quinazoline family of compounds and has been shown to have potential applications in various fields, including medicinal chemistry and drug discovery.
作用機序
The mechanism of action of (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase enzymes. It has also been shown to inhibit bacterial growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. In bacteria, it has been shown to disrupt cell membrane integrity, leading to bacterial death. It has also been shown to have anti-inflammatory and antioxidant effects, with studies demonstrating its ability to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
The advantages of using (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one in lab experiments include its high purity and yield, its ability to induce apoptosis in cancer cells, and its inhibitory effects on bacterial growth. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one. These include further studies on its mechanism of action, its potential as a lead compound for the development of new drugs, and its applications in other fields, such as agriculture and environmental science. Additionally, studies on its pharmacokinetics and toxicity will be important for its eventual clinical use.
合成法
The synthesis of (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one involves the reaction of 4-chloroaniline, 2,5-cyclohexadiene-1,4-dione, iodine, and ammonium acetate in the presence of acetic acid. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base and the subsequent cyclization of the intermediate to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an antimicrobial agent, with studies showing its inhibitory effects on bacterial growth. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
製品名 |
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one |
|---|---|
分子式 |
C22H14ClIN2O2 |
分子量 |
500.7 g/mol |
IUPAC名 |
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H14ClIN2O2/c23-15-4-7-17(8-5-15)26-21(12-3-14-1-9-18(27)10-2-14)25-20-11-6-16(24)13-19(20)22(26)28/h1-13,25H/b21-12- |
InChIキー |
XLDNOCGSGVMCLJ-MTJSOVHGSA-N |
異性体SMILES |
C1=CC(=O)C=CC1=C/C=C\2/NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
SMILES |
C1=CC(=O)C=CC1=CC=C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC(=O)C=CC1=CC=C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)


![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)